molecular formula C20H25N3O4S B5316934 N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide

Cat. No. B5316934
M. Wt: 403.5 g/mol
InChI Key: SKHMILKPBCDARY-UHFFFAOYSA-N
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Description

N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 inhibits the activity of a specific protein kinase by binding to its active site. This prevents the kinase from phosphorylating its target substrates, which are necessary for the regulation of various cellular processes. As a result, N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 disrupts the normal functioning of the cell and can potentially lead to cell death.
Biochemical and Physiological Effects:
N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 has been shown to have significant biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 has been shown to inhibit the growth of certain bacteria, indicating its potential use as an antibacterial agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 is its specificity for the protein kinase it targets. This makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1. One potential area of study is the development of more potent and selective inhibitors of the protein kinase targeted by N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1. Additionally, the potential use of N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 as an antibacterial agent could be further explored. Finally, the therapeutic potential of N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 for the treatment of cancer and other diseases could be investigated in more detail.

Synthesis Methods

N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-methoxybenzylamine with piperidine-1-carboxylic acid, followed by the addition of 4-nitrobenzenesulfonyl chloride. The resulting intermediate is then reduced to the final product using palladium on carbon as a catalyst.

Scientific Research Applications

N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes. This makes N-(4-{[(4-methoxybenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide 1 a potential candidate for the treatment of cancer and other diseases that are caused by abnormal protein kinase activity.

properties

IUPAC Name

N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-18-9-5-16(6-10-18)15-21-28(25,26)19-11-7-17(8-12-19)22-20(24)23-13-3-2-4-14-23/h5-12,21H,2-4,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMILKPBCDARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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